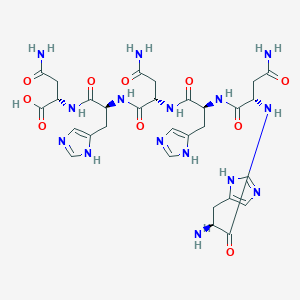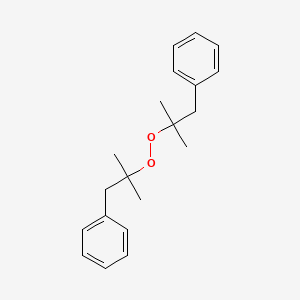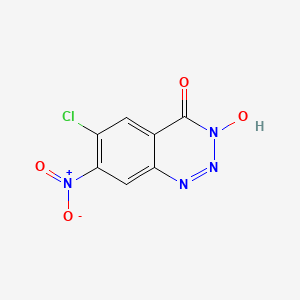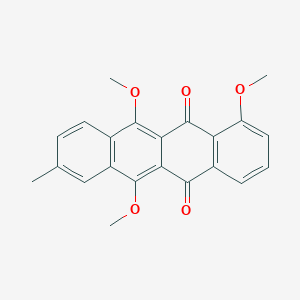![molecular formula C8H4N2O2 B14211840 [1,2]Oxazolo[3,4-e][2,1]benzoxazole CAS No. 831222-24-3](/img/structure/B14211840.png)
[1,2]Oxazolo[3,4-e][2,1]benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2]Oxazolo[3,4-e][2,1]benzoxazole is a heterocyclic aromatic compound that features a fused ring system combining oxazole and benzoxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Oxazolo[3,4-e][2,1]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the benzoxazole ring. The oxazole ring can then be introduced through further cyclization reactions involving suitable reagents such as isothiocyanates or ortho-esters .
Industrial Production Methods
Industrial production of this compound may involve the use of metal catalysts or nanocatalysts to enhance reaction efficiency and yield. Ionic liquid catalysts and other eco-friendly techniques are also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
[1,2]Oxazolo[3,4-e][2,1]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
[1,2]Oxazolo[3,4-e][2,1]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of optical brighteners and other functional materials
Mecanismo De Acción
The mechanism of action of [1,2]Oxazolo[3,4-e][2,1]benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to engage in π-π stacking and hydrogen bonding interactions with biological targets. These interactions can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Benzoxazole: A fused ring system combining benzene and oxazole.
Benzisoxazole: Similar to benzoxazole but with the nitrogen atom in a different position.
Uniqueness
[1,2]Oxazolo[3,4-e][2,1]benzoxazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Número CAS |
831222-24-3 |
|---|---|
Fórmula molecular |
C8H4N2O2 |
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
[1,2]oxazolo[3,4-e][2,1]benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c1-2-7-6(4-12-9-7)8-5(1)3-11-10-8/h1-4H |
Clave InChI |
WMXJZOMFHMZNNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NOC=C2C3=NOC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)

![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)


![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)




![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
